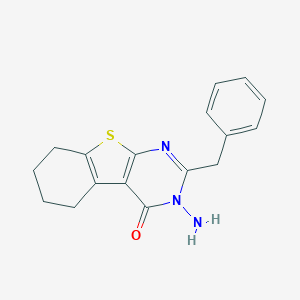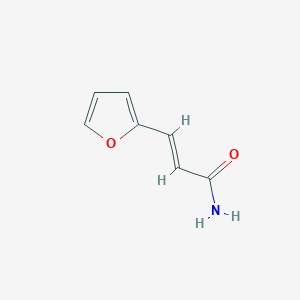
2-Furanacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biological research. This compound has a furan ring attached to an acrylamide group, which makes it a versatile molecule with unique properties.
Mécanisme D'action
The mechanism of action of 2-Furanacrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which makes it a potential therapeutic agent for various diseases.
Effets Biochimiques Et Physiologiques
2-Furanacrylamide has been shown to have various biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Furanacrylamide in lab experiments include its versatility and unique properties, which make it a valuable building block for the synthesis of bioactive molecules. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 2-Furanacrylamide, including the exploration of its potential as a therapeutic agent for various diseases, the development of new synthetic methods for this compound, and the investigation of its interactions with biological molecules. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential side effects.
Méthodes De Synthèse
The synthesis of 2-Furanacrylamide can be achieved through various methods, including the reaction of furfurylamine with acryloyl chloride, the reaction of furan with acrylamide, and the reaction of furan-2-carboxylic acid with ammonia and acryloyl chloride. The yield and purity of the product depend on the reaction conditions, such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
2-Furanacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a building block for the synthesis of various bioactive molecules, such as furan-containing peptides, which have shown promising results in treating various diseases.
Propriétés
Numéro CAS |
623-16-5 |
|---|---|
Nom du produit |
2-Furanacrylamide |
Formule moléculaire |
C7H7NO2 |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
(E)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C7H7NO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H2,8,9)/b4-3+ |
Clé InChI |
XSVYCXHKWNFZLL-ONEGZZNKSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C/C(=O)N |
SMILES |
C1=COC(=C1)C=CC(=O)N |
SMILES canonique |
C1=COC(=C1)C=CC(=O)N |
Autres numéros CAS |
623-16-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



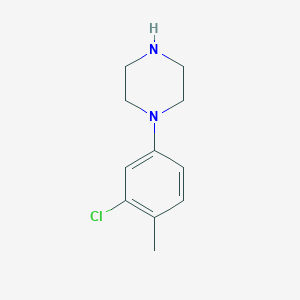
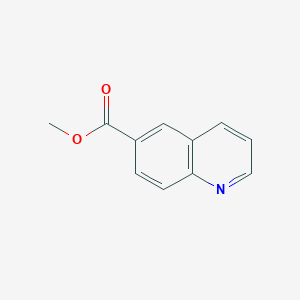
![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)
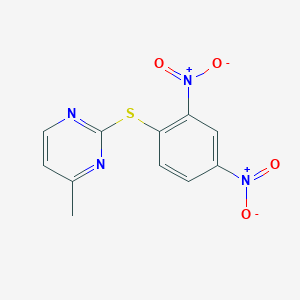
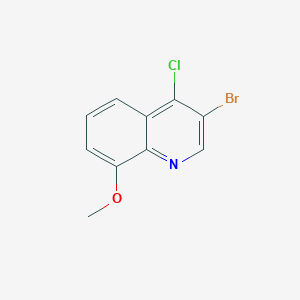
![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)
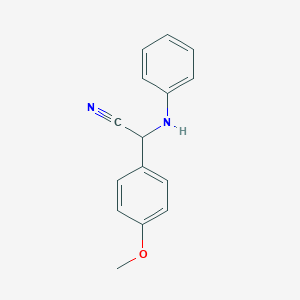
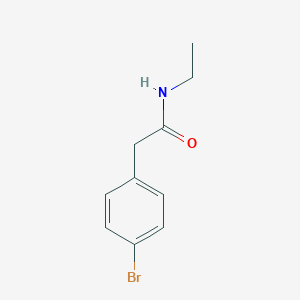
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
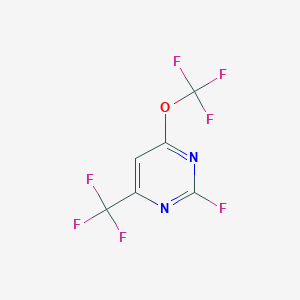
![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
